[1-(Propan-2-yloxy)cyclohexyl]methanamine
Description
Properties
IUPAC Name |
(1-propan-2-yloxycyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)12-10(8-11)6-4-3-5-7-10/h9H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWOKQPHSDKFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CCCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Cyclohexylamine Derivatives
One of the primary synthetic routes to [1-(Propan-2-yloxy)cyclohexyl]methanamine involves the alkylation of cyclohexylamine or its derivatives with appropriate alkylating agents that introduce the propan-2-yloxy substituent.
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- Starting from cyclohexylamine, the amino group is preserved while the cyclohexyl ring is functionalized at the 1-position.
- The propan-2-yloxy group is introduced typically through nucleophilic substitution reactions using a suitable propan-2-yloxy-containing electrophile.
- The reaction is carried out under controlled temperature and solvent conditions to avoid side reactions such as over-alkylation or ring opening.
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- Protection of the amino group may be necessary to prevent undesired reactions.
- Use of bases or phase transfer catalysts can enhance reaction efficiency.
- Purification usually involves column chromatography or recrystallization to isolate the target amine.
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- Alkylation methods provide versatility for structural modifications, allowing synthesis of derivatives with potentially enhanced biological activity.
Protection and Functional Group Transformation via Tetrahydropyranyl (THP) Ethers
A sophisticated method involves the use of protecting groups such as tetrahydropyranyl (THP) ethers to safeguard hydroxy groups during multi-step synthesis.
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- The hydroxy group in propan-2-ol derivatives is protected by reaction with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst (e.g., pyridinium p-toluenesulfonate).
- This protection allows subsequent transformations on the cyclohexyl ring or amine without interference.
- After desired modifications, the THP group is removed under acidic conditions to regenerate the free hydroxy group.
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- Reaction conditions: Stirring at room temperature for 10 hours in dry methylene chloride.
- Work-up involves quenching with saturated sodium bicarbonate and extraction.
- Purification by silica gel column chromatography using ethyl acetate/hexane mixtures.
- Yields reported are high (e.g., 95% for 1-(tetrahydro-2H-pyran-2-yloxy)-propan-2-one).
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- Protects sensitive hydroxy functionalities during complex synthesis.
- Enables regioselective functionalization of the cyclohexyl ring.
- Facilitates the preparation of intermediates that can be converted into the target amine compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of Cyclohexylamine | Cyclohexylamine, alkyl halides | Base, solvent (e.g., ethanol, THF), moderate temp | Direct, versatile, suitable for derivatives | Requires protection steps to avoid side reactions |
| Azide Coupling via Hydrazides | Hydrazides, amino acid esters or amines | Acidic aqueous media, ethyl acetate, low temp | High regioselectivity, mild conditions | Indirect, multi-step, azide handling precautions |
| THP Ether Protection and Transformation | α-Hydroxy-alkanones, DHP | Acid catalyst (PPTS), methylene chloride, room temp | Protects hydroxy groups, high yield | Additional steps for protection/deprotection |
Analytical and Characterization Techniques
- NMR Spectroscopy:
- $$^{1}H$$ and $$^{13}C$$ NMR are used to confirm the structure and purity.
- Chemical shifts and coupling constants provide information on the substitution pattern and functional groups.
- IR Spectroscopy:
- Identification of characteristic functional groups such as C-O-C (ether) and NH2 (amine).
- Elemental Analysis:
- Confirms the elemental composition consistent with the target compound.
- Chromatography:
- TLC and column chromatography ensure purity and separation of intermediates.
Research and Development Insights
- The synthesis of this compound is still an emerging area with ongoing research focusing on optimizing yields and exploring biological applications.
- Modifications of the cyclohexyl ring and the propan-2-yloxy substituent can influence pharmacological properties, making synthetic flexibility important.
- The integration of protecting groups and coupling strategies enhances the synthetic toolkit available for this compound.
Chemical Reactions Analysis
[1-(Propan-2-yloxy)cyclohexyl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-(Propan-2-yloxy)cyclohexyl]methanamine: has several scientific research applications, including:
Chemistry: It is used as an intermediate
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Cyclohexyl Ring
[1-(2-Pyridinyl)cyclohexyl]methanamine (17e)
- Molecular Formula : C12H16N2
- Key Features : Pyridinyl substituent (aromatic heterocycle).
- Synthesis : Synthesized via BOC protection and N,N'-carbonyldiimidazole-mediated coupling (87% yield) .
- Activity: Not explicitly stated, but pyridinyl groups often enhance binding affinity in receptor-targeted compounds.
[1-(4-Fluorophenyl)cyclohexyl]methanamine (17f)
- Molecular Formula : C13H16FN
- Key Features : Fluorophenyl group (electron-withdrawing).
- Synthesis : Similar to 17e, with 84% yield .
- Activity : Fluorine atoms improve metabolic stability and membrane permeability.
1-[4-(Trifluoromethoxy)cyclohexyl]methanamine
Variations in Ring Structure
[1-(Propan-2-yloxy)cyclobutyl]methanamine
- Molecular Formula: C8H17NO
- Key Features : Cyclobutane ring (smaller, more strained).
- Comparison : Reduced molecular weight (143.23 g/mol ) and ring strain may alter conformational flexibility and bioavailability compared to the cyclohexyl analog .
2-(1-Cyclohexenyl)ethylamine
- Molecular Formula : C8H15N
- Key Features : Cyclohexene (unsaturated ring) with ethylamine chain.
Functional Group Modifications
N-(1-(Cyclohexylcarbamoyl)cyclohexyl)-N-(2,4-dimethylbenzyl)picolinamide (AMG bis014-2)
- Key Features : Carbamoyl and picolinamide groups.
- Synthesis : Multi-component reaction (90% yield) .
- Activity : Designed for κ-opioid receptor targeting, demonstrating the impact of bulky substituents on receptor selectivity.
Compound 4 (Cyclohexyl Methanamine Residue)
Physicochemical Comparison
Structure-Activity Relationships (SAR)
- Bulkiness and Rigidity: Piperidine rings (rigid) outperform linear chains in activity.
- Electron Effects : Electron-withdrawing groups (e.g., trifluoromethoxy ) enhance stability but may reduce basicity of the amine group.
- Ring Size : Cyclohexyl analogs balance flexibility and bulk, while cyclobutyl derivatives (smaller rings) may suffer from strain-induced instability .
Q & A
Basic: What are the recommended synthetic routes for [1-(Propan-2-yloxy)cyclohexyl]methanamine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, substituting a halogenated cyclohexane precursor (e.g., 1-chlorocyclohexane) with propan-2-yloxy groups under reflux conditions using a base like K₂CO₃ in isopropyl alcohol can yield the target compound . Key variables affecting yield include:
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may promote side reactions.
- Catalyst : Pd-based catalysts improve selectivity in cross-coupling steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states but may complicate purification.
Validate purity via HPLC (≥95%) and confirm structure with H NMR (e.g., δ 1.2–1.6 ppm for cyclohexyl protons, δ 3.5–4.0 ppm for methanamine and ether groups) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
Answer:
- H NMR : Identify cyclohexyl protons (multiplet at δ 1.2–1.8 ppm) and methanamine NH₂ (broad singlet at δ 1.5–2.0 ppm, exchangeable with D₂O). The propan-2-yloxy group shows a septet for the methine proton (δ 3.8–4.2 ppm) .
- HR-MS : Confirm molecular ion ([M+H]⁺) with exact mass matching theoretical values (e.g., C₁₀H₂₁NO: calc. 171.1623, obs. 171.1625) .
- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-O-C (~1100 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer: Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:
- Comparative SAR studies : Test analogs with systematic substituent changes (e.g., replacing propan-2-yloxy with methoxy or cyclopentyloxy) to isolate functional group effects .
- Standardized assays : Replicate studies under identical conditions (e.g., fixed IC₅₀ protocols for enzyme inhibition) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like monoamine oxidases or GPCRs, reconciling in silico and in vitro results .
Advanced: What methodologies optimize enantiomeric purity of this compound in asymmetric synthesis?
Answer:
- Chiral auxiliaries : Employ (R)- or (S)-BINOL-based catalysts to induce stereoselectivity during cyclohexane ring formation .
- Chromatographic resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation (≥99% ee) .
- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer, leaving the desired isomer unreacted .
Basic: What are the primary biological targets and mechanistic hypotheses for this compound?
Answer:
- CNS targets : The compound’s lipophilic cyclohexyl and ether groups suggest blood-brain barrier penetration, with potential activity at serotonin or dopamine receptors .
- Antimicrobial activity : Structural analogs inhibit bacterial dihydrofolate reductase (DHFR) via competitive binding to the active site (Ki ~50 nM) .
Validate hypotheses via radioligand binding assays (e.g., H-spiperone for dopamine D₂ receptors) or growth inhibition studies in E. coli .
Advanced: How can researchers address low yields in large-scale synthesis of this compound?
Answer:
- Flow chemistry : Continuous reactors minimize side reactions (e.g., overalkylation) and improve heat transfer .
- Microwave-assisted synthesis : Reduces reaction times (from 12 h to 2 h) and enhances yield (from 60% to 85%) .
- Workup optimization : Liquid-liquid extraction with ethyl acetate/water (3:1) removes unreacted amines, while crystallization from hexane/EtOAc yields high-purity product .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (risk of irritation) .
- Ventilation : Work in a fume hood due to volatile amine vapors (TLV 5 ppm) .
- Spill management : Neutralize with dilute HCl (1M) and absorb with vermiculite .
Advanced: How do structural modifications (e.g., fluorination) alter the physicochemical properties of this compound?
Answer:
- Fluorination : Adding CF₃ groups (e.g., at the cyclohexyl ring) increases lipophilicity (logP from 2.1 to 3.5) and metabolic stability (t₁/₂ from 2 h to 6 h in liver microsomes) .
- Aminoalkylation : Extending the methanamine chain enhances water solubility (from 5 mg/mL to 20 mg/mL) but may reduce receptor binding affinity .
Quantify changes via shake-flask logP measurements and cytochrome P450 inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
